(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride
Description
Historical Evolution of 3,4-Dihydroquinoline Derivatives in Drug Discovery
The therapeutic application of dihydroquinolines dates to the mid-20th century with the development of early antimalarial agents. Key milestones include:
The partial saturation of the quinoline ring in 3,4-dihydro derivatives reduces planarity, enhancing blood-brain barrier penetration compared to fully aromatic analogs. This property facilitated the development of neuroactive compounds such as aripiprazole derivatives, which leverage the dihydroquinoline core for dopamine receptor modulation. Modern synthetic approaches, including the Combes quinoline synthesis, enable precise functionalization at the 2- and 4-positions critical for target selectivity.
Significance of Methoxy and Pyridinyl Substituents in Bioactive Molecule Design
The methoxy group at position 6 and pyridin-3-ylmethanone moiety in (6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride demonstrate synergistic effects:
Methoxy Substituent
- Electronic Modulation : The electron-donating methoxy group increases electron density at the quinoline N-atom, enhancing hydrogen bonding with aspartate residues in enzyme active sites.
- Stereoelectronic Effects : 6-Methoxy orientation creates optimal van der Waals contacts with hydrophobic pockets in kinase domains, as demonstrated in molecular docking studies of EGFR inhibitors.
Pyridinyl Methanone Group
- Dual Binding Modes : The pyridine nitrogen acts as hydrogen bond acceptor, while the ketone oxygen participates in polar interactions with serine/threonine kinases.
- Conformational Restriction : Rigidification of the C1 side chain through pyridinyl methanone substitution improves target residence time by 3.2-fold compared to alkyl analogs.
Structural comparisons highlight the enhanced potency of this derivative:
| Derivative | IC50 (EGFR TK) | LogP |
|---|---|---|
| 3,4-Dihydroquinoline (unsubstituted) | 420 nM | 2.1 |
| 6-Methoxy analog | 185 nM | 1.8 |
| Pyridinyl methanone hybrid | 38 nM | 1.5 |
Data adapted from molecular profiling studies
Properties
CAS No. |
7498-45-5 |
|---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-20-14-6-7-15-12(10-14)5-3-9-18(15)16(19)13-4-2-8-17-11-13;/h2,4,6-8,10-11H,3,5,9H2,1H3;1H |
InChI Key |
VNQQOILZPFTKCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)pyridin-3-ylmethanone Hydrochloride
Stepwise Synthetic Route
Formation of the Quinoline Core
- The 6-methoxy-3,4-dihydro-2H-quinoline nucleus can be synthesized via classical methods such as Povarov reaction or hydrogenation of quinoline derivatives.
- Typically, 6-methoxyquinoline derivatives are prepared by substitution reactions on quinoline or via cyclization of appropriate aniline derivatives bearing methoxy substituents.
- Reduction of quinoline to 3,4-dihydroquinoline is often achieved via catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts under mild conditions.
Acylation with Pyridin-3-ylmethanone
- The key functionalization step involves acylation of the quinoline nitrogen with a pyridin-3-ylcarbonyl chloride or equivalent activated pyridine derivative.
- This step forms the N-(pyridin-3-ylmethanone) linkage.
- Typical reagents include pyridine-3-carbonyl chloride or pyridine-3-carboxylic acid activated by coupling agents such as thionyl chloride or oxalyl chloride.
- The reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere to avoid hydrolysis.
- Base such as triethylamine or pyridine is added to scavenge HCl generated during acylation.
Formation of Hydrochloride Salt
- The free base (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)pyridin-3-ylmethanone is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by addition of hydrochloric acid in an organic solvent such as diethyl ether.
- This step improves compound stability, crystallinity, and solubility for further biological testing.
Detailed Experimental Conditions and Data
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Quinoline core synthesis | Starting from 2-amino-4-methoxybenzaldehyde and appropriate ketones; Povarov reaction or cyclization | Yields vary; methoxy group introduced early for regioselectivity |
| Reduction to 3,4-dihydroquinoline | Pd/C catalyst, H2 gas, room temperature to mild heating | Avoids over-reduction; monitored by TLC |
| Acylation with pyridine-3-carbonyl chloride | Pyridine-3-carbonyl chloride (1.1 eq), triethylamine (2 eq), DCM solvent, 0 °C to room temp, 2-4 h | Anhydrous conditions critical; base neutralizes HCl |
| Hydrochloride salt formation | HCl gas bubbled into solution or HCl in ether added, stirring at 0 °C to RT | Precipitates pure hydrochloride salt |
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Quinoline core synthesis | Cyclization or Povarov reaction | 2-amino-4-methoxybenzaldehyde, ketones | Methoxy group introduced early |
| Reduction to dihydroquinoline | Catalytic hydrogenation | Pd/C, H2 gas, mild temperature | Selective reduction |
| Acylation with pyridine-3-carbonyl chloride | N-acylation | Pyridine-3-carbonyl chloride, triethylamine, DCM | Efficient coupling, mild conditions |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl in ether | Stable crystalline salt |
Final Remarks
The preparation of this compound is well-established through classical organic synthesis techniques involving quinoline core construction, selective reduction, and acylation with pyridine derivatives, followed by salt formation. The methods provide a robust platform for producing this compound in sufficient purity and yield for research purposes, particularly in medicinal chemistry studies targeting enzyme inhibition and cancer therapeutics.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride exhibit significant anticancer properties. Studies have shown that derivatives of quinoline can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that quinoline derivatives effectively inhibited the proliferation of various cancer cell lines, highlighting their potential as anticancer agents .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research into related compounds has shown that they can modulate neurotransmitter activity and protect against neurodegenerative diseases. Specifically, the modulation of NMDA receptors by quinoline derivatives has been linked to neuroprotection in models of Alzheimer's disease and other neurodegenerative conditions .
Neurobiology and Pharmacology
Modulation of Neurotransmitter Systems
The compound may influence neurotransmitter systems, particularly through its interaction with NMDA receptors. By acting as an antagonist, it could potentially mitigate excitotoxicity associated with neurodegenerative diseases . This mechanism is critical in understanding how such compounds can be developed into therapeutic agents for conditions like Alzheimer's and Parkinson's diseases.
Kynurenine Pathway Involvement
The kynurenine pathway is crucial in the metabolism of tryptophan and has been implicated in various neurological disorders. Compounds affecting this pathway are being investigated for their roles in modulating immune responses and oxidative stress within the brain . Understanding the impact of this compound on this pathway could lead to novel therapeutic strategies.
Case Studies
-
Case Study on Anticancer Properties
A study published in a peer-reviewed journal examined the effects of a series of quinoline derivatives on breast cancer cell lines. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity against MCF-7 cells, suggesting that this compound could be further explored for its anticancer potential . -
Neuroprotection Against Oxidative Stress
In another study focusing on neuroprotection, researchers tested various quinoline derivatives for their ability to reduce oxidative stress in neuronal cultures exposed to toxic agents. The findings indicated that specific modifications led to increased antioxidant activity, suggesting that this compound might have similar protective effects .
Mechanism of Action
The mechanism of action of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Intermolecular Interactions |
|---|---|---|---|---|
| (6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride | C₁₆H₁₆N₂O₂·ClH | 268.31 | Methoxy group at C6 of dihydroquinoline; pyridin-3-yl ketone; hydrochloride salt | Likely ionic (Cl⁻) and hydrogen bonding |
| 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline | C₃₆H₂₉ClN₄O | 569.10 | Chloro, methyl, phenyl, and pyrazolyl substituents; two quinoline systems | C–H⋯π, C–H⋯π*, hydrogen-bonded chains |
Key Observations:
Substituent Diversity: The target compound features a methoxy group and a pyridin-3-yl ketone, whereas the analogous quinoline derivative (Table 1, row 2) includes bulkier substituents (chloro, phenyl, pyrazolyl) that increase steric hindrance and molecular weight .
Conformational Flexibility: The dihydroquinoline core in the target compound allows partial saturation, reducing aromaticity compared to fully aromatic quinoline systems. In contrast, the second compound adopts a wrapped conformation for its dihydropyrazole ring, with distinct dihedral angles (71.43° between quinoline systems) influencing its 3D packing .
Intermolecular Interactions : The hydrochloride salt form of the target compound promotes ionic interactions and hydrogen bonding (via Cl⁻ and NH groups), while the second compound exhibits C–H⋯π interactions and hydrogen-bonded chains along the crystallographic b-axis .
Pharmacological Implications (Limited Evidence)
No direct pharmacological data for the target compound is provided in the evidence. However, quinoline derivatives are broadly associated with antimicrobial, anticancer, and anti-inflammatory properties. The methoxy group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., chloro substituents in the second compound), which are often associated with increased toxicity risks .
Biological Activity
(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological properties, including anticancer activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 304.77 g/mol
- CAS Number : 93018-08-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
-
Cell Line Studies :
- The compound was tested on several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- In vitro assays demonstrated significant cytotoxicity with IC values ranging from 0.67 µM to 1.18 µM, indicating its potency compared to standard chemotherapeutics like staurosporine and ethidium bromide .
-
Mechanism of Action :
- The mechanism underlying its anticancer activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Molecular docking studies suggest that the compound interacts with targets such as topoisomerase I and various kinases involved in cancer progression .
Other Biological Activities
Beyond its anticancer effects, preliminary research indicates potential anti-inflammatory and neuroprotective properties. However, these areas require further investigation to establish efficacy and mechanisms.
Study 1: Anticancer Efficacy
In a study conducted by Arafa et al., the compound was synthesized and screened for anticancer activity using MTT assays. Results showed that the compound exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line with an IC of 0.275 µM, outperforming several known anticancer agents .
Study 2: Mechanistic Insights
Another research focused on elucidating the mechanism of action revealed that this compound inhibits EGFR signaling pathways, which are crucial for tumor growth and metastasis . The study provided compelling evidence for its use as a therapeutic agent in targeted cancer therapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 304.77 g/mol |
| CAS Number | 93018-08-7 |
| Anticancer IC | MCF-7: 0.275 µM |
| HCT116: 0.80 µM | |
| PC3: 0.67 µM |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride, and how are intermediates optimized?
- Methodology :
- Route 1 : Start with 6-methoxy-3,4-dihydroquinolin-1(2H)-one as a precursor. Perform a Friedel-Crafts acylation using pyridin-3-ylmethanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimize reaction temperature (80–100°C) and stoichiometry to maximize yield .
- Route 2 : Utilize Beckmann rearrangement of oxime intermediates derived from substituted quinolinones. For example, treat 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride to form oximes, followed by rearrangement in polyphosphoric acid (PPA) to yield benzazepinone intermediates .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the hydrochloride salt.
Q. How should researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign signals using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). Key features include methoxy protons (δ ~3.8 ppm), dihydroquinoline ring protons (δ 2.5–3.5 ppm), and pyridinyl aromatic signals (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks. For example, dihedral angles between quinoline and pyridinyl rings (~70–80°) and intermolecular C–H⋯π interactions stabilize the structure .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H⁺]⁺ ~340–350 m/z).
Q. What are the critical solubility and stability parameters for this compound in experimental settings?
- Solubility : Sparingly soluble in water (<1 mg/mL); better solubility in polar aprotic solvents (DMSO, DMF). Adjust pH with HCl to enhance aqueous solubility for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Approach : Compare experimental X-ray data (e.g., dihedral angles, torsion angles) with computational models (DFT, molecular dynamics). For instance, discrepancies in dihydroquinoline ring puckering (e.g., envelope vs. half-chair conformers) can be resolved by analyzing intermolecular forces like C–H⋯O hydrogen bonds (3.0–3.2 Å) and π-π stacking distances (~3.6–3.8 Å) .
- Case Study : A study on a related quinoline derivative revealed a 71.4° dihedral angle between quinoline and phenyl rings, stabilized by C–H⋯π interactions. Such data validate conformational predictions .
Q. What methodologies are used to evaluate bioactivity, particularly sigma receptor interactions?
- In Vitro Binding Assays :
- Use radiolabeled ligands (e.g., [³H]-DTG) in rat brain membrane preparations. Incubate the compound (1–100 µM) and measure IC₅₀ values via competitive binding curves. Compare affinity to reference agonists (e.g., pentazocine) .
- Validate functional activity via cAMP inhibition assays in HEK293 cells expressing sigma-1 receptors.
Q. How can researchers address discrepancies in NMR spectral data under varying experimental conditions?
- Solvent Effects : Re-run NMR in deuterated solvents with differing polarities (e.g., DMSO-d₆ vs. CDCl₃) to observe shifts in exchangeable protons (e.g., NH or OH groups). For example, methoxy protons may show downfield shifts in DMSO due to hydrogen bonding .
- Dynamic Effects : Perform variable-temperature NMR (–40°C to 60°C) to detect rotational barriers in dihydroquinoline rings. Slow exchange regimes may resolve split signals caused by conformational isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
